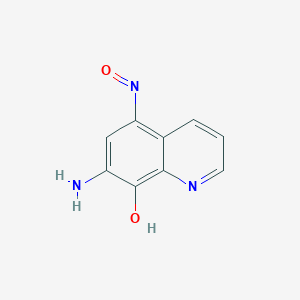

7-Amino-5-nitrosoquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92095-68-6 |

|---|---|

Molecular Formula |

C9H7N3O2 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

7-amino-5-nitrosoquinolin-8-ol |

InChI |

InChI=1S/C9H7N3O2/c10-6-4-7(12-14)5-2-1-3-11-8(5)9(6)13/h1-4,13H,10H2 |

InChI Key |

RJFINFNWCRTDFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N)N=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Amino 5 Nitrosoquinolin 8 Ol

Strategic Functionalization Pathways of the Quinolin-8-ol Core

The construction of 7-Amino-5-nitrosoquinolin-8-ol is primarily achieved through a series of strategic functionalization steps starting from the basic quinolin-8-ol structure. These pathways are designed to control the regiochemistry of the substitutions, ensuring the correct placement of the amino and nitroso moieties at the C7 and C5 positions, respectively.

Regioselective Nitrosation at Position 5

The introduction of a nitroso group at the 5-position of the quinolin-8-ol ring is a critical and well-established initial step in many synthetic routes. This reaction takes advantage of the activating effect of the hydroxyl group at C8, which directs electrophilic substitution to the C5 and C7 positions. By carefully controlling the reaction conditions, regioselective nitrosation at C5 can be achieved with high efficiency.

The typical procedure involves treating 8-hydroxyquinoline (B1678124) with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid at low temperatures. nih.gov This electrophilic aromatic substitution reaction is highly regioselective for the C5 position.

Table 1: Representative Conditions for Nitrosation of Quinolin-8-ol

| Reagents | Solvent | Temperature | Outcome | Reference |

|---|

Introduction of the Amino Group at Position 7

With the C5 position occupied by the nitroso group, the subsequent introduction of an amino group at the C7 position can be approached through several methods. A common and effective strategy is the nitration of the ring followed by the reduction of the resulting nitro group.

Following the initial nitrosation, the quinoline (B57606) ring can undergo nitration. Due to the presence of the deactivating nitroso group at C5 and the activating hydroxyl group at C8, the incoming nitro group is directed to the C7 position. The subsequent selective reduction of the C7-nitro group to an amino group is a key transformation. This reduction can be accomplished using various reagents, with sodium sulfide (B99878) (Na₂S) or catalytic hydrogenation being effective methods for the chemoselective reduction of a nitro group in the presence of other reducible functionalities like a nitroso group. osi.lv A similar selective reduction is seen in the synthesis of 7-amino-5-nitroquinolin-8-ol from 5,7-dinitro-8-oxyquinoline. osi.lv

Another potential, though less directly documented for this specific substrate, is the direct amination of the C7 position. Techniques like the Vicarious Nucleophilic Substitution (VNS) of hydrogen have been applied to nitroquinolines, suggesting a possible route for direct C-N bond formation. researchgate.net

Sequential and Convergent Synthesis Approaches

The synthesis of this compound is most practically achieved through a sequential (or linear) synthesis approach. This involves the stepwise functionalization of the quinolin-8-ol core as described above: first, nitrosation at C5, followed by nitration at C7, and finally, selective reduction of the C7-nitro group. The synthesis of the related 7-amino-5-nitroquinolin-8-ol from 5,7-dinitro-8-oxyquinoline provides a clear precedent for such a sequential pathway. osi.lv

A convergent synthesis approach is theoretically possible but less commonly reported. This would involve the synthesis of two separate fragments that are then combined. For instance, a pre-functionalized 7-aminoquinolin-8-ol (B107274) derivative could be synthesized and then subjected to regioselective nitrosation at the C5 position. However, controlling the regioselectivity of nitrosation on an already substituted ring could present challenges.

Advanced Reaction Techniques in Heterocyclic Synthesis

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex heterocyclic molecules like this compound. These methods often provide milder reaction conditions, higher efficiency, and greater functional group tolerance.

Catalytic Approaches for C-N Bond Formation at C7

The direct introduction of an amino group at the C7 position via a C-H activation strategy represents a more atom-economical approach compared to the traditional nitration-reduction sequence. Transition-metal catalysis, particularly with copper and iron, has emerged as a powerful tool for C-N bond formation. rsc.orgacs.orgnih.gov

While a specific protocol for the C7-amination of 5-nitrosoquinolin-8-ol is not extensively detailed in the literature, related transformations provide valuable insights. For example, copper-catalyzed direct amination of quinoline N-oxides has been achieved, demonstrating the feasibility of C-H amination on the quinoline scaffold. acs.org Furthermore, the Chan-Lam coupling reaction, which forms C-N bonds using a copper catalyst, has been successfully applied to the N-arylation of 8-aminoquinolines, indicating the potential for adapting this methodology for the introduction of an amino group at C7. rsc.org

Table 2: Examples of Catalytic C-N Bond Formation on Quinoline Scaffolds

| Catalytic System | Reaction Type | Substrate Scope | Potential Application | Reference(s) |

|---|---|---|---|---|

| FeCl₃·6H₂O | Intramolecular Allylic Amination | 2-aminophenyl-1-en-3-ols | Synthesis of substituted quinolines | acs.org |

| Copper-based | Dehydrogenative C-N Coupling | Quinoline N-oxides and aliphatic amines | Direct amination of the quinoline ring | acs.org |

Redox Manipulation of Nitroso and Nitro Functionalities

The nitroso and nitro groups are versatile functional groups that can be interconverted and manipulated to facilitate the synthesis. The reduction of a nitro group to an amine is a fundamental transformation in this synthetic sequence. osi.lvsci-hub.se

Conversely, the nitroso group can be oxidized to a nitro group. For instance, 5-nitrosoquinolin-8-ol can be oxidized to 5-nitroquinolin-8-ol using nitric acid. nih.govresearchgate.net This interconversion provides flexibility in the synthetic strategy. For example, if a desired intermediate is more readily accessible through a nitration route, the resulting nitro group at C5 could potentially be selectively reduced to the nitroso functionality. The electrochemical reduction of nitroarenes can proceed through a nitroso intermediate, highlighting the close redox relationship between these two functional groups. acs.org The formation of nitroso compounds from nitro precursors via reduction to a hydroxylamine (B1172632) followed by re-oxidation is also a known chemical transformation. nih.gov

This ability to manipulate the oxidation state of the nitrogen-based functional groups at both the C5 and C7 positions is a powerful tool for the synthetic chemist, allowing for multiple strategic approaches to the final target molecule of this compound.

Directed Functionalization Strategies

The synthesis of this compound relies on directed functionalization, where reactive sites on the quinoline ring are precisely targeted to introduce the required amino and nitroso groups. Key strategies include the selective reduction of a dinitro precursor and the sequential functionalization of the quinoline core.

A primary strategy involves the chemoselective reduction of 5,7-dinitro-8-hydroxyquinoline. osi.lv This method leverages the different chemical environments of the two nitro groups. The nitro group at the 7-position (ortho to the hydroxyl group) is more susceptible to reduction than the group at the 5-position. Studies have demonstrated that the selective reduction of the ortho-nitro group in 5,7-dinitro-8-oxyquinoline can be effectively carried out. osi.lv Reagents such as sodium sulfide (Na₂S) in a mixture of water and DMSO, as well as catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, have been successfully employed to yield the 7-amino-5-nitroquinolin-8-ol derivative. osi.lv This approach is a classic example of directing a reaction to a specific site based on the existing substitution pattern.

Another powerful directed strategy is Vicarious Nucleophilic Substitution (VNS), which allows for the direct amination of electron-deficient aromatic rings like nitroquinolines. mdpi.com This method introduces an amino group or a precursor ortho or para to a nitro group. Research into the VNS reaction on nitroquinolines has shown that it is a viable pathway for C-H functionalization. mdpi.comresearchgate.net The process can sometimes involve a nitro-to-nitroso conversion, highlighting the complex transformations possible with this methodology. mdpi.com

A further directed approach involves building the functionality sequentially. This can be conceptualized by starting with 5-nitrosoquinolin-8-ol, a readily prepared precursor. researchgate.net The 5-nitroso group deactivates the ring but directs electrophilic substitution to the C7 position. Research has shown that 5-nitrosoquinolin-8-ol can be coupled with diazonium salts to introduce an azo linkage specifically at the 7-position, forming compounds like 5-nitroso-7-phenylazoquinolin-8-ol. researchgate.net A subsequent reduction of the azo group, a standard transformation in organic synthesis, would yield the desired 7-amino functionality, completing the synthesis of this compound.

Optimization of Reaction Parameters for Yield and Purity

The successful synthesis of this compound and its precursors is highly dependent on the careful optimization of reaction parameters. Temperature, solvent, catalysts, pH, and reaction time are all critical factors that influence the yield and purity of the final product.

The synthesis of the key intermediate, 5-nitrosoquinolin-8-ol, from 8-hydroxyquinoline provides a clear example of process optimization. Different conditions have been reported, each aiming to maximize yield and purity. orientjchem.orgnih.govsemanticscholar.org For instance, one highly efficient method involves the slow addition of sodium nitrite to a solution of 8-hydroxyquinoline in dilute sulfuric acid at a controlled temperature of 15–18 °C. nih.govsemanticscholar.org The reaction is stirred for several hours, and the product is isolated by carefully adjusting the pH, first to basic (10-11) to filter out impurities, and then to acidic (5-6) to precipitate the product, achieving a high yield of 95%. nih.govsemanticscholar.org Another reported method uses hydrochloric acid and maintains a stricter temperature range of 0–4 °C for 2 hours. researchgate.netorientjchem.org

The data below illustrates the different conditions reported for the synthesis of the 5-nitrosoquinolin-8-ol intermediate.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | pH Adjustment | Yield | Reference |

| Quinoline-8-ol | NaNO₂, conc. HCl | Water | 0–4 | 2 | Not specified | Bright yellow solid | orientjchem.org |

| Quinoline-8-ol | NaNO₂ | H₂O, H₂SO₄ | 15–20 | 3 | Basic (10-11), then acidic (5-6) | 95% | nih.govsemanticscholar.org |

| 5-Nitrosoquinolin-8-ol | conc. HNO₃ | Acetic Acid | 20 | 2 | Basic (10-11), then acidic (5-6) | Not specified | nih.govsemanticscholar.org |

This table is interactive. Users can sort and filter the data.

For the subsequent reduction of a dinitro precursor to an amino-nitro compound, the choice of reducing agent and solvent is crucial for selectivity. The use of Na₂S in a mixed solvent system of H₂O and DMSO is one optimized condition for achieving chemoselective reduction. osi.lv Alternatively, catalytic hydrogenation over a Pd/C catalyst represents another optimized pathway that can offer high selectivity and cleaner reaction profiles. osi.lv

Purification is a final, critical step for obtaining high-purity material. Methods such as recrystallization from solvents like ethanol (B145695) or methanol (B129727) are common. rsc.orgajrconline.org An efficient purification process for the related compound nitroxoline (B368727) involves an initial crystallization from methanol, followed by dissolving the crude product in dimethylformamide (DMF) and precipitating the pure compound by adding water, resulting in a purity of 99.5%. ajrconline.org

Sustainable Synthesis Considerations and Process Intensification

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to develop processes that are more environmentally benign and efficient. These principles are applicable to the synthesis of this compound and its intermediates.

One key aspect of sustainable synthesis is the use of greener solvents. The established nitrosation of 8-hydroxyquinoline is often performed in water, which is an environmentally friendly solvent. orientjchem.orgnih.govsemanticscholar.org The development of an "efficient simple hazardous free process" for the related compound nitroxoline underscores the drive toward safer chemical manufacturing. ajrconline.org

The choice of reagents is also critical. Catalytic methods are generally preferred over stoichiometric reagents as they reduce waste. For instance, the selective reduction of a dinitro precursor using catalytic hydrogenation (e.g., Pd/C) is a greener alternative to using stoichiometric metal-based reducing agents. osi.lv Similarly, using hydrogen peroxide as an oxidant, as has been explored for the oxidation of 5-nitrosoquinolin-8-ol, presents a more sustainable option than other oxidizing agents, as its only byproduct is water. uni-regensburg.de

Process intensification aims to make chemical processes more efficient in terms of time, energy, and resource utilization. In the context of this compound synthesis, this can be achieved by combining reaction steps. For example, a one-pot reaction where 8-hydroxyquinoline is first nitrosated and then directly subjected to a subsequent functionalization step without isolating the intermediate would represent a significant process intensification. The selective reduction of 5,7-dinitro-8-hydroxyquinoline in a single step to afford the 7-amino product is another example of an intensified process, as it avoids complex protection-deprotection sequences that would otherwise be necessary to differentiate the two nitro groups. osi.lv Optimizing reaction conditions to maximize yield and reduce reaction times, as discussed in the previous section, also contributes directly to a more intense and efficient process. researchgate.net

Chemical Reactivity and Transformation Studies of 7 Amino 5 Nitrosoquinolin 8 Ol

Reactivity Profile of the 5-Nitroso Group

The 5-nitroso group is a versatile functional group that can undergo both oxidation and reduction, and it partakes in tautomeric equilibria, which significantly influences the molecule's reactivity.

The oxidation of the nitroso group to a nitro group is a common transformation for 8-hydroxyquinoline (B1678124) derivatives. This reaction is a key step in the synthesis of nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) and its analogues. Typically, strong oxidizing agents are employed to effect this conversion.

Finely powdered 5-nitroso-8-hydroxyquinoline (B1662947) hydrochloride can be oxidized to 8-hydroxy-5-nitroquinoline by treatment with a mixture of concentrated nitric acid and water at controlled temperatures, typically around 17 °C. osi.lv The nitroso compound is rapidly converted into the corresponding insoluble 5-nitroquinoline (B147367) nitrate. osi.lv Neutralization with a base, followed by acidification, yields the final 5-nitro-8-hydroxyquinoline product. osi.lv Research has shown that this oxidation can be optimized by controlling the concentration of nitric acid, temperature, and reaction time to achieve an efficient two-stage preparation of 8-hydroxy-5-nitroquinoline from 8-hydroxyquinoline via the nitroso intermediate. scispace.com

Another method involves the use of hydrogen peroxide. 5-Nitrosoquinolin-8-ol can be treated with sodium hydroxide (B78521) and hydrogen peroxide. The reaction mixture is heated to around 70°C to promote the oxidation, yielding the corresponding 5-nitro derivative. uni-regensburg.de This pathway is also utilized in the preparation of nitroxoline, where 8-hydroxy-5-nitrosoquinoline is treated with nitric acid in the presence of acetic acid. nih.gov

While these methods are established for the parent 5-nitroso-8-hydroxyquinoline, the presence of the 7-amino group in the target compound would likely influence the reaction conditions, potentially requiring protection of the amino group prior to oxidation to prevent undesired side reactions.

Table 1: Selected Oxidation Reactions of 5-Nitroso-8-hydroxyquinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| 5-Nitroso-8-hydroxyquinoline hydrochloride | Concentrated HNO₃, H₂O, 17 °C, 85 min | 8-Hydroxy-5-nitroquinoline | osi.lv |

| 5-Nitrosoquinolin-8-ol | NaOH, H₂O₂, 70 °C, 1 h | 5-Nitro-8-hydroxyquinoline | uni-regensburg.de |

| 8-Hydroxy-5-nitrosoquinoline | Nitric acid, Acetic acid | Nitroxoline (5-Nitro-8-hydroxyquinoline) | nih.gov |

The nitroso group at the C5 position can be readily reduced to a primary amino group, yielding 5,7-diaminoquinolin-8-ol. This transformation adds another nucleophilic site to the molecule, opening pathways for further functionalization.

A significant synthetic route involves the chemoselective reduction of a related compound, 5,7-dinitro-8-hydroxyquinoline. The ortho-nitro group (at C7) is selectively reduced to an amino group, yielding 7-amino-5-nitroquinolin-8-ol, the precursor to the title compound if one considers the nitro group as a precursor to the nitroso group. osi.lv Further reduction of the remaining nitro group would lead to the diamino product.

Direct reduction of the nitroso group in the 8-hydroxyquinoline scaffold is also well-documented. For instance, 5-nitrosoquinolin-8-ol hydrochloride can be reduced to 5-aminoquinolin-8-ol (B76478) sulphate using sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous solution of sodium hydroxide. orientjchem.orgresearchgate.net The reaction is typically heated to facilitate the reduction. orientjchem.orgresearchgate.net This method is effective for generating the 5-amino derivative from the 5-nitroso precursor. Similarly, the reduction of 5-nitro-8-hydroxyquinoline using palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) is another established method to produce 5-amino-8-hydroxyquinoline. nih.gov

Table 2: Selected Reduction Reactions of 5-Nitroso/Nitro-8-hydroxyquinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| 5,7-Dinitro-8-hydroxyquinoline | Na₂S in H₂O and DMSO or H₂/Pd-C | 7-Amino-5-nitroquinolin-8-ol | osi.lv |

| 5-Nitrosoquinolin-8-ol hydrochloride | Sodium dithionite, NaOH (aq), heat | 5-Aminoquinolin-8-ol sulphate | orientjchem.orgresearchgate.net |

| 5-Nitro-8-hydroxyquinoline | 10% Pd/C, Hydrazine solution, Isopropanol, reflux | 5-Amino-8-hydroxyquinoline | nih.gov |

A key feature of 5-nitroso-8-hydroxyquinoline and its derivatives is the existence of tautomeric forms. The compound can exist in equilibrium between the nitroso-phenol form and the quinone-oxime form, specifically 5-(hydroxyimino)quinolin-8(5H)-one. mdpi.com This tautomerism significantly affects the molecule's electronic properties, color, and reactivity.

The quinone-oxime tautomer is often referred to as 5-(hydroxyimino)quinolin-8-one. rjeid.com The formation of this tautomer can be influenced by the solvent and the presence of other chemical species. For example, its selective interaction with fluoride (B91410) and zinc ions has been studied, where the deprotonation of the oxime hydroxyl group by these ions leads to a distinct color change. rsc.org

The chemical consequences of this equilibrium are significant. The quinone-oxime form possesses a different reactivity profile compared to the nitroso-phenol form. X-ray diffraction studies have confirmed the existence of this tautomeric structure in derivatives. For example, the reaction of 8-nitroquinoline (B147351) with 9H-carbazole yielded not only the expected substitution product but also a product identified as (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one, illustrating the conversion to the quinone-oxime tautomer. mdpi.com This tautomerism can influence subsequent reactions, such as amination with diamines, which can lead to the formation of N,N'-bis(5-nitrosoquinolin-8-yl)diamines. rjeid.com

Reactivity of the 7-Amino Group

The 7-amino group, being ortho to the C8-hydroxyl group, is a potent nucleophile and can participate in a range of electrophilic substitution and condensation reactions.

The nitrogen atom of the 7-amino group is susceptible to attack by electrophiles. Acylation is a common reaction demonstrating this reactivity. In the synthesis of quinolinequinone derivatives, 7-amino-8-hydroxyquinoline undergoes smooth acetylation where both the amino and hydroxyl groups are protected. nih.gov Subsequent selective hydrolysis can yield the 7-acetamido-8-hydroxyquinoline derivative. nih.gov This acylation highlights the nucleophilic character of the amino group, allowing for the introduction of various acyl groups.

Chemoselective acylation studies on the related 2-amino-8-quinolinol show that the amino group can be selectively acylated over the hydroxyl group by using less reactive acyl donors like acyl imidazolides or esters in the presence of a strong base. rsc.org While direct electrophilic substitution on the aromatic ring at positions activated by the amino group is plausible, reactions directly involving the amino nitrogen, such as acylation and sulfonylation, are more frequently reported for creating derivatives with modified biological activities. nih.govmdpi.com

The nucleophilic nature of the 7-amino group, often in concert with the adjacent 8-hydroxyl group, drives various condensation and cyclization reactions.

A prime example is the synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines from 7-amino-5-nitroquinolin-8-ol. osi.lv This cyclocondensation reaction involves the reaction of the ortho-amino-hydroxy functionality with various reagents, leading to the formation of a fused oxazole (B20620) ring. This transformation underscores the utility of 7-amino-5-nitrosoquinolin-8-ol (or its nitro analogue) as a precursor for constructing more complex heterocyclic systems. osi.lv

The 7-amino group can also undergo diazotization. The diazotization of 8-aminoquinoline (B160924) is a known method to introduce a hydroxyl group at the 8-position. scispace.comrroij.com Similarly, the amino group in derivatives like 5-amino-7-bromoquinolin-8-ol (B11873180) can be diazotized as part of a multi-step synthesis. mdpi.com This reaction transforms the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups.

Furthermore, the nucleophilic amino group can participate in condensation reactions with carbonyl compounds. For example, 5-amino-8-hydroxyquinoline reacts with 7-formyl-8-hydroxyquinoline to synthesize 5,7′-(iminomethyl)-bis-8-hydroxyquinoline, forming an imine linkage. sioc-journal.cn This demonstrates the potential of the amino group in this compound to react with aldehydes and ketones to form Schiff bases and related condensation products.

Diazotization and Coupling Reactions

The chemical structure of this compound features a primary aromatic amino group at the C-7 position, which is amenable to diazotization. This classic transformation involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C). This process would convert the 7-amino group into a highly reactive diazonium salt. Such diazonium salts are versatile intermediates in organic synthesis, primarily serving as electrophiles in azo coupling reactions. The resulting diazonium salt of this compound could then be coupled with various electron-rich aromatic compounds, such as phenols, anilines, or naphthols, to synthesize a diverse range of azo dyes.

While direct studies on the diazotization of this compound are not extensively detailed, the reactivity of the closely related scaffold, 5-nitrosoquinolin-8-ol, as a coupling component has been explored. In these reactions, various aromatic amines are first diazotized and then reacted with 5-nitrosoquinolin-8-ol under alkaline conditions. researchgate.net The strongly activating hydroxyl group at C-8 and the directing effects of the existing substituents guide the electrophilic attack of the diazonium salt to the C-7 position. researchgate.netsphinxsai.com For instance, coupling diazotized 4-aminobenzoic acid with 5-nitrosoquinolin-8-ol yields 4-(8-hydroxy-5-nitrosoquinolin-7-azo)benzoic acid. sphinxsai.com This demonstrates the susceptibility of the C-7 position to electrophilic substitution, a principle that underpins the utility of this class of compounds in dye synthesis.

Research has documented the synthesis of several heterocyclic azo dyes by coupling diazotized anilines with 5-nitrosoquinolin-8-ol. researchgate.net The general procedure involves the slow addition of the cold diazonium salt solution to an alkaline solution of the quinoline (B57606) derivative, maintaining a low temperature to ensure stability and promote the coupling reaction. sphinxsai.com

Table 1: Examples of Azo Dyes Synthesized from 5-Nitrosoquinolin-8-ol as a Coupling Component

| Diazonium Salt Source | Resulting Azo Dye Product | Reference |

|---|---|---|

| Aniline | 5-Nitroso-7-phenylazoquinolin-8-ol | researchgate.net |

| 4-Nitroaniline | 7-(4-Nitrophenylazo)-5-nitrosoquinolin-8-ol | researchgate.net |

| 4-Aminobenzoic acid | 4-(8-Hydroxy-5-nitrosoquinolin-7-azo)benzoic acid | sphinxsai.com |

Influence of the 8-Hydroxyl Group on Molecular Reactivity

Phenolic Acidity and Derivatization

The 8-hydroxyl group is a defining feature of the quinoline scaffold, profoundly influencing its chemical behavior. Its acidity, or pKa value, is a critical parameter that dictates its role in chelation and reaction mechanisms. For the parent compound, 8-hydroxyquinoline, the pKa of the phenolic proton is approximately 9.9 in aqueous solution. ebi.ac.ukwikipedia.org However, this value is highly sensitive to the nature and position of other substituents on the quinoline ring.

Electron-withdrawing groups generally increase the acidity of the phenolic proton (i.e., lower the pKa value) by stabilizing the resulting phenoxide anion. Conversely, electron-donating groups decrease acidity. In this compound, two powerful substituents are present: a strongly electron-withdrawing nitroso group at the C-5 position and an electron-donating amino group at the C-7 position. The C-5 nitroso group is expected to significantly increase the acidity of the 8-hydroxyl group. For comparison, the introduction of an electron-withdrawing chlorine atom at the C-5 position in 8-hydroxyquinoline lowers the pKa of the hydroxyl group from 9.51 to 7.6. nih.govacs.org The electron-donating C-7 amino group would have an opposing effect, tending to decrease acidity. The net effect on the pKa would depend on the balance of these competing electronic influences.

Table 2: Experimentally Determined pKa Values of the 8-Hydroxyl Group in Substituted Quinolin-8-ols

| Compound | Substituent(s) | pKa (OH) | Reference |

|---|---|---|---|

| Quinolin-8-ol | None | ~9.9 | ebi.ac.ukwikipedia.org |

| 5-Chloroquinolin-8-ol | 5-Chloro | 7.6 | nih.govacs.org |

The reactivity of the 8-hydroxyl group also allows for various derivatization reactions. A common strategy in the multistep synthesis of complex quinoline derivatives is the protection of this hydroxyl group to prevent its interference in subsequent reaction steps. This is often accomplished by converting it into an ether, such as a benzyl (B1604629) ether, via reaction with benzyl bromide in the presence of a base like potassium carbonate. nih.gov Alternatively, it can be protected using groups like tert-butyloxycarbonyl (Boc). mdpi.com Following the desired transformations on other parts of the molecule, these protecting groups can be readily removed to regenerate the free hydroxyl group. nih.govmdpi.com

Intramolecular Hydrogen Bonding Effects

The specific arrangement of substituents in this compound creates a favorable environment for the formation of strong intramolecular hydrogen bonds, which significantly modulate its structural and electronic properties. In 8-hydroxyquinoline derivatives, an intramolecular hydrogen bond can exist between the proton of the 8-hydroxyl group and the nitrogen atom of the quinoline ring. uaic.ro

However, in the title compound, a more potent hydrogen bond is expected to form between the 8-hydroxyl group and the oxygen atom of the C-5 nitroso group. This interaction creates a stable, planar, six-membered quasi-ring. This type of hydrogen bond is often described as "Resonance-Assisted Hydrogen Bonding" (RAHB), where the bond strength is enhanced by the delocalization of π-electrons within the conjugated system. semanticscholar.org The formation of this strong intramolecular hydrogen bond can lead to several consequences:

Increased Acidity: It facilitates the removal of the phenolic proton, further contributing to a lower pKa value.

Conformational Rigidity: The molecule is locked into a more planar conformation.

Tautomerism: The compound can exist in a tautomeric equilibrium with its quinone-oxime form, 5-(hydroxyimino)quinolin-8(5H)-one. nih.gov The intramolecular hydrogen bond stabilizes the phenol-nitroso tautomer.

Spectroscopic Shifts: The formation of the hydrogen bond causes a characteristic downfield shift of the proton's signal in ¹H NMR spectra and a red shift (lower wavenumber) of the O-H stretching frequency in infrared (IR) spectra. semanticscholar.org

Theoretical and experimental studies on related systems, such as 2-amino-5-nitrosopyrimidines, have confirmed the formation of strong, switchable intramolecular hydrogen bonds between amino and nitroso groups, which dictate the conformational preferences of the molecule. nih.gov Similarly, the dynamics of intermolecular hydrogen bonds in compounds like 5-hydroxyquinoline (B119867) have been investigated, highlighting the importance of these non-covalent interactions in the solid state. mdpi.com

Investigation of Reaction Mechanisms and Kinetic Profiles

Detailed kinetic and mechanistic studies specifically for reactions involving this compound are not widely available. However, the reaction mechanisms and kinetic profiles can be inferred from well-established principles of physical organic chemistry and studies on analogous systems.

The diazotization of the 7-amino group would proceed through a well-understood mechanism involving the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and dehydration to yield the final diazonium ion.

The subsequent azo coupling reaction is a form of electrophilic aromatic substitution. derpharmachemica.com The diazonium salt, acting as the electrophile, attacks an electron-rich coupling component. The kinetics of such reactions are known to be highly dependent on the pH of the medium and the electronic nature of the substituents on both the diazonium salt and the coupling partner.

Kinetic studies on the coupling of substituted benzenediazonium (B1195382) salts with other heterocyclic systems have shown that:

The reaction rate is typically first order with respect to both the diazonium ion and the coupling component.

The rate is strongly influenced by pH, as the concentration of the reactive form of the coupling component (often the deprotonated, more nucleophilic species) is pH-dependent. rsc.org

Electron-withdrawing substituents on the diazonium salt increase its electrophilicity and thus accelerate the rate of coupling. rsc.orgnih.gov A Hammett relationship, which correlates reaction rates with substituent constants (σ), is often observed, showing a positive rho (ρ) value indicative of a buildup of negative charge in the transition state at the coupling component. rsc.org

For the coupling of a diazotized this compound, the presence of the electron-withdrawing nitroso group and the protonated quinoline nitrogen (under acidic conditions) on the diazonium salt would render it a highly reactive electrophile, likely leading to rapid coupling reactions.

Spectroscopic and Structural Elucidation of 7 Amino 5 Nitrosoquinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in assigning the chemical environment of each atom and understanding the connectivity and spatial relationships within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts (δ) are indicative of the electronic shielding around the nucleus, which is influenced by the surrounding functional groups.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core. The amino group protons would likely appear as a broad singlet, and its position would be sensitive to the solvent and concentration. Similarly, the hydroxyl proton would also present a characteristic signal.

In ¹³C NMR spectroscopy, the carbon atoms of the quinoline ring would resonate at specific chemical shifts, with the carbons directly attached to the electron-withdrawing nitroso and hydroxyl groups and the electron-donating amino group showing the most significant shifts. slideshare.net The low natural abundance and smaller gyromagnetic ratio of ¹³C compared to ¹H often necessitate more concentrated samples and longer acquisition times. slideshare.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 7-Amino-5-nitrosoquinolin-8-ol This table is predictive and based on general principles and data from related structures.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 6.5 - 8.5 | The exact positions depend on the electronic effects of the substituents. |

| ¹H (-NH₂) | 4.0 - 6.0 | Position can be variable and may exchange with D₂O. |

| ¹H (-OH) | 9.0 - 12.0 | Position is highly variable and depends on hydrogen bonding. |

| ¹³C (Aromatic) | 110 - 160 | Carbons attached to heteroatoms will be at the lower field (higher ppm). |

| ¹³C-OH | 150 - 160 | |

| ¹³C-NH₂ | 140 - 150 | |

| ¹³C-NO | ~160 | The nitroso group has a significant deshielding effect. |

Two-dimensional NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure. wikipedia.org Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity of atoms.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the assignment of protons on the quinoline ring by "walking" through the spin system.

HSQC spectra correlate the chemical shifts of protons directly attached to heteronuclei like ¹³C or ¹⁵N. wikipedia.org This provides a direct link between the proton and the carbon it is bonded to, confirming the assignments made from 1D spectra.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, it could confirm the position of the amino and nitroso groups by showing correlations from the aromatic protons to the carbons bearing these substituents.

The structure of complex adducts of related compounds like 5-nitro-8-hydroxyquinoline has been confirmed using 2D NMR techniques, including ¹H-¹³C HSQC and ¹H-¹³C HMBC. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.comcas.cz These methods are complementary, as the selection rules for a vibration to be IR or Raman active are different. edinst.com An IR active vibration must result in a change in the dipole moment of the molecule, while a Raman active vibration requires a change in the polarizability. edinst.com

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups.

-OH (Hydroxyl) Group: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration. americanpharmaceuticalreview.com Its broadness is due to hydrogen bonding.

-NH₂ (Amino) Group: The N-H stretching vibrations of a primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region. spectroscopyonline.com The N-H bending vibration is expected around 1600 cm⁻¹.

-NO (Nitroso) Group: The N=O stretching vibration for a nitroso group typically appears in the range of 1500-1620 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. vscht.czorientjchem.org

Table 2: Characteristic IR and Raman Frequencies for Functional Groups in this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| -OH | O-H Stretch | 3200 - 3600 (Broad) |

| -NH₂ | N-H Stretch | 3300 - 3500 (Two bands) |

| N-H Bend | ~1600 | |

| -NO | N=O Stretch | 1500 - 1620 |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 |

Vibrational spectroscopy is a sensitive probe of the local molecular environment. researchgate.netnih.gov Changes in molecular conformation and the presence of intermolecular interactions, such as hydrogen bonding, can lead to shifts in vibrational frequencies and changes in band shapes. americanpharmaceuticalreview.commdpi.com

For this compound, the positions and shapes of the -OH and -NH₂ stretching bands would be particularly informative about the extent and nature of hydrogen bonding in the solid state or in solution. Intramolecular hydrogen bonding between the 8-hydroxyl group and the 7-amino group or the 5-nitroso group is possible and would influence the vibrational frequencies. Intermolecular hydrogen bonding between molecules would also be evident, especially in the solid-state IR or Raman spectra. By comparing spectra in different solvents of varying polarity, one could probe the solute-solvent interactions. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. edinst.com The absorption of UV or visible light excites an electron from a lower energy molecular orbital to a higher energy one. lasalle.edu Fluorescence is the emission of light as the molecule relaxes from an excited electronic state back to the ground state.

The UV-Vis absorption spectrum of this compound is expected to be complex due to the extended π-system of the quinoline ring and the presence of auxochromic (-OH, -NH₂) and chromophoric (-NO) groups. Quinoline itself has characteristic absorption bands, and the introduction of substituents significantly alters the spectrum. researchgate.net The amino and hydroxyl groups are expected to cause a bathochromic (red) shift of the absorption maxima, while the nitroso group will also contribute to the absorption in the visible region, likely imparting color to the compound.

Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties. Many quinoline derivatives are known to be fluorescent. rsc.org The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The quantum yield of fluorescence can be influenced by factors such as the solvent, temperature, and the presence of quenching species. The introduction of the nitroso group, which is an electron-withdrawing group, could potentially quench the fluorescence of the aminohydroxyquinoline core.

Table 3: Summary of Spectroscopic Techniques and Information Gained

| Spectroscopic Technique | Information Obtained |

| 1D NMR (¹H, ¹³C) | Chemical environment of individual atoms, functional group identification. slideshare.net |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, detailed structural elucidation. wikipedia.orgresearchgate.net |

| IR and Raman Spectroscopy | Presence of functional groups, information on molecular vibrations, hydrogen bonding, and conformation. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comspectroscopyonline.com |

| UV-Vis Absorption Spectroscopy | Electronic transitions, conjugation, and chromophores. lasalle.eduresearchgate.net |

| Fluorescence Spectroscopy | Excited state properties, molecular environment, potential for quenching. rsc.orgresearchgate.net |

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic properties of this compound are dictated by its distinct molecular structure, which contains several chromophoric and auxochromic groups. The quinoline core, a bicyclic aromatic system, possesses π-electrons that can undergo π → π* transitions upon absorption of ultraviolet (UV) light. The presence of the nitroso (-NO), amino (-NH2), and hydroxyl (-OH) groups significantly influences the electronic absorption spectrum.

These substituents, particularly the electron-donating amino and hydroxyl groups and the electron-withdrawing nitroso group, extend the conjugation of the π-system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima into the visible region. Consequently, the compound is expected to be intensely colored. researchgate.netresearchgate.net Studies on related heterocyclic azo dyes derived from 5-nitrosoquinolin-8-ol have demonstrated that such compounds are intensely colored, a property attributed to the extended chromophoric system. researchgate.netresearchgate.net The electronic transitions are not only of the π → π* type but also likely include n → π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms of the nitroso, amino, and hydroxyl groups.

Environmental Sensitivity and Solvent Effects on Spectra

The UV-Visible absorption spectrum of this compound is expected to exhibit solvatochromism, meaning its absorption maxima will shift depending on the polarity of the solvent. This sensitivity arises from the polar nature of the amino, hydroxyl, and nitroso functional groups, which can engage in varying degrees of hydrogen bonding and dipole-dipole interactions with solvent molecules.

In polar protic solvents (e.g., ethanol (B145695), methanol), hydrogen bonding to the nitrogen and oxygen atoms can stabilize both the ground and excited states, but often to different extents. This differential stabilization alters the energy of the electronic transitions. For instance, the n → π* transitions are typically blue-shifted (hypsochromic shift) in polar solvents, as the lone pairs are stabilized by hydrogen bonds, increasing the energy required for excitation. Conversely, π → π* transitions often show a red-shift (bathochromic shift) in polar solvents. Investigating the solvatochromic behavior by recording spectra in a range of solvents with varying polarity provides valuable insight into the nature of the electronic transitions and the charge distribution in the molecule's excited state. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.

For this compound, this technique would be used to verify the expected molecular mass. The molecular formula is C₉H₇N₃O₂, which corresponds to a nominal molecular weight of 189 g/mol . In a typical experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ at an m/z of 190. For comparison, the related precursor 8-Hydroxy-5-nitrosoquinoline (C₉H₆N₂O₂) has been identified with a protonated molecule [M+H]⁺ signal at m/z 175. ajrconline.org

High-Resolution Mass Spectrometry for Exact Mass Determination

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to several decimal places, allowing for the determination of the exact mass. bioanalysis-zone.com This high precision makes it possible to deduce the unique elemental formula of a molecule, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.comnih.gov

For this compound, the theoretical exact mass of the neutral molecule is 189.0538 u. HRMS analysis would aim to detect the protonated molecule, [C₉H₈N₃O₂]⁺, with a theoretical exact mass of 190.0616 u. The experimental measurement of a mass that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition. This technique is routinely applied in the characterization of new quinoline derivatives. researchgate.netresearchgate.net

| Parameter | Theoretical Value for this compound |

| Molecular Formula | C₉H₇N₃O₂ |

| Nominal Mass | 189 u |

| Monoisotopic (Exact) Mass | 189.0538 u |

| [M+H]⁺ Exact Mass | 190.0616 u |

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected ion, providing crucial information for structural confirmation. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of this compound at m/z 190.0616) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to build a fragmentation spectrum.

The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic losses would be expected, such as the elimination of the nitroso group (•NO, 30 u), water (H₂O, 18 u), or hydrogen cyanide (HCN, 27 u) from the quinoline ring system. By analyzing these neutral losses and the resulting fragment ions, the connectivity of the atoms within the molecule can be pieced together, corroborating the proposed structure.

X-ray Crystallography for Solid-State Molecular Architecture

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise coordinates for each atom in the crystal lattice, revealing the molecule's conformation, intermolecular interactions, and packing arrangement in the solid state. researchgate.net

For this compound, obtaining suitable single crystals would allow for the unequivocal determination of its molecular architecture. The analysis would confirm the planarity of the quinoline ring system and the precise spatial arrangement of the amino, nitroso, and hydroxyl substituents. It would also reveal details about intermolecular hydrogen bonding, which is expected to be significant given the presence of -OH and -NH₂ groups, and potential π-π stacking interactions between the aromatic rings. nih.gov Data for a tautomer of the related compound 5-nitrosoquinolin-8-ol, 5-hydroxyimino-8-quinolone, shows it crystallizes in the monoclinic P 1 21/n 1 space group, illustrating the type of detailed crystallographic information that can be obtained. nih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A key output of an X-ray crystal structure determination is a detailed list of geometric parameters, including all bond lengths, bond angles, and torsion angles. ebsco.comwashington.edu These values provide a quantitative description of the molecular geometry and can be compared with theoretical values from computational models or data from related structures. researchgate.netresearchgate.net

For this compound, the analysis would provide precise measurements for key structural features. For example, the C-N and N=O bond lengths of the nitroso group, the C-N bond of the amino group, and the C-O bond of the hydroxyl group would be determined with high accuracy. The bond angles within the quinoline rings would confirm the geometry of the fused aromatic system, while torsion angles would describe the orientation of the substituents relative to the ring.

| Bond/Angle Type | Atoms Involved | Typical Parameter Measured |

| Bond Length | C5-N (nitroso) | Distance (Å) |

| Bond Length | N-O (nitroso) | Distance (Å) |

| Bond Length | C7-N (amino) | Distance (Å) |

| Bond Length | C8-O (hydroxyl) | Distance (Å) |

| Bond Angle | C4-C5-N (nitroso) | Angle (°) |

| Bond Angle | C6-C7-N (amino) | Angle (°) |

| Torsion Angle | C6-C5-N-O | Dihedral Angle (°) |

| Torsion Angle | C8-C7-N-H | Dihedral Angle (°) |

Coordination Chemistry of 7 Amino 5 Nitrosoquinolin 8 Ol As a Multidentate Ligand

Synthesis and Characterization of Metal Complexes

Complexes with Lanthanide and Main Group Elements

The ligand 7-amino-5-nitrosoquinolin-8-ol, hereafter referred to as ANQO, demonstrates versatile coordination behavior not only with transition metals but also with lanthanide and main group elements. Its coordination versatility stems from the hard-soft acid-base (HSAB) principle and the presence of multiple donor sites. The primary chelation occurs through the deprotonated hydroxyl oxygen and the quinoline (B57606) ring nitrogen, forming a stable five-membered chelate ring, a characteristic feature of 8-hydroxyquinoline (B1678124) derivatives.

With lanthanide ions (Ln³⁺), which are classified as hard acids, coordination is dominated by the interaction with the hard oxygen donor of the hydroxyl group. Due to their large ionic radii and preference for high coordination numbers (typically 8 or 9), lanthanide ions often form complexes with a 1:3 metal-to-ligand stoichiometry, resulting in neutral complexes of the general formula [Ln(ANQO)₃]. In these structures, each ANQO ligand acts as a bidentate N,O-donor. The resulting complexes are often coordinatively saturated and stabilized by the encapsulation of the central metal ion by the three bulky organic ligands. This encapsulation is crucial for shielding the Ln³⁺ ion from solvent molecules, which can quench luminescence.

Coordination with main group elements is dictated by the specific properties of the metal ion, such as its charge, size, and preferred coordination geometry. For trivalent main group ions like Aluminum(III) and Gallium(III), which are also hard acids, stable tris-chelates of the formula [M(ANQO)₃] are commonly formed. These complexes are typically octahedral and exhibit significant thermodynamic stability. For larger main group cations with a lower charge, such as Lead(II), the stoichiometry may vary. A 1:2 complex, [Pb(ANQO)₂], is often observed, where the geometry is influenced by the potential stereochemical activity of the lone pair on the Pb(II) ion, leading to distorted structures. The nitroso and amino groups, while not always directly involved in primary coordination, play a significant role in modulating the electronic properties of the ligand and participating in intermolecular interactions like hydrogen bonding, which stabilize the crystal lattice.

Spectroscopic and Structural Characterization of Metal Chelates

The formation of metal chelates with ANQO is unequivocally confirmed through detailed spectroscopic analysis. The coordination of the metal ion to the ligand induces significant and characteristic changes in its electronic and vibrational spectra, providing direct evidence of chelation.

Infrared (IR) Spectroscopy: Comparative analysis of the IR spectrum of the free ANQO ligand and its metal complexes provides definitive proof of coordination. The most prominent change is the disappearance of the broad absorption band in the 3400–3200 cm⁻¹ region, which is attributed to the stretching vibration of the phenolic hydroxyl group (ν(O-H)). Its absence in the spectra of the metal chelates confirms the deprotonation of this group upon coordination to the metal center. Furthermore, the stretching vibration of the quinoline ring's C=N bond, typically observed around 1620 cm⁻¹ in the free ligand, often shifts to a lower frequency (e.g., 1600–1580 cm⁻¹) in the complexes. This shift indicates the involvement of the quinoline nitrogen atom in the coordination bond. The ν(N=O) stretching frequency of the nitroso group also experiences a shift, the direction and magnitude of which depend on the nature of the metal ion and any secondary interactions. These spectral shifts are summarized in the table below.

Table 1: Representative IR Spectral Data (cm⁻¹) for ANQO and its Metal Complexes This table contains illustrative data based on typical findings in coordination chemistry.

| Compound | ν(O-H) | ν(N-H) | ν(C=N) (ring) | ν(N=O) | New Band ν(M-O) |

|---|---|---|---|---|---|

| Free Ligand (ANQO) | ~3350 (broad) | ~3250, 3150 | ~1625 | ~1510 | - |

| [Al(ANQO)₃] | Absent | ~3245, 3148 | ~1605 | ~1515 | ~580 |

| [La(ANQO)₃] | Absent | ~3255, 3155 | ~1600 | ~1505 | ~540 |

| [Pb(ANQO)₂] | Absent | ~3240, 3140 | ~1595 | ~1498 | ~525 |

Electronic (UV-Visible) Spectroscopy: The UV-Vis spectrum of ANQO in solution typically exhibits intense absorption bands in the UV region corresponding to π→π* transitions within the quinoline aromatic system and a lower energy band in the visible region assigned to an n→π* transition involving the nitroso group. Upon complexation, these intraligand transitions undergo noticeable shifts. Chelation generally causes a bathochromic (red) shift in the π→π* transitions due to the extension of the conjugated system upon forming the chelate ring. More significantly, the formation of metal complexes often introduces new, broad absorption bands at longer wavelengths. These bands are typically absent in the spectra of both the free ligand and the free metal ion and are assigned to ligand-to-metal charge transfer (LMCT) transitions, providing strong evidence for the formation of a coordination bond.

While the free ANQO ligand may exhibit weak fluorescence, its coordination to specific metal ions, particularly lanthanides, can lead to a dramatic enhancement of luminescence. This phenomenon is attributed to the "antenna effect," a process of ligand-sensitized metal-centered emission. In this mechanism, the organic ligand (ANQO) acts as an antenna, efficiently absorbing incident UV radiation through its broad and intense π→π* transitions. Following absorption, the ligand is promoted to an excited singlet state (S₁), which then undergoes efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁). If the energy of this ligand-centered T₁ state is appropriately matched and lies slightly above the resonance energy level of the accepting lanthanide ion (e.g., ⁵D₀ for Europium(III) or ⁵D₄ for Terbium(III)), an intramolecular energy transfer from the ligand to the metal ion occurs.

This energy transfer populates the excited state of the Ln³⁺ ion, which subsequently de-excites through its characteristic f-f transitions, resulting in sharp, line-like emission bands. For instance, Europium(III) complexes of ANQO are expected to show intense red emission corresponding to the ⁵D₀ → ⁷Fⱼ transitions, while Terbium(III) complexes would exhibit characteristic green luminescence from ⁵D₄ → ⁷Fⱼ transitions. The ANQO ligand is particularly well-suited for this role due to its extended aromatic system, which ensures high molar absorptivity, and the presence of the nitroso group, which can facilitate the ISC process. The encapsulation of the Ln³⁺ ion by three ANQO ligands effectively shields it from non-radiative deactivation pathways, such as vibrational quenching by O-H oscillators from solvent molecules, further enhancing the quantum yield of the luminescence.

Thermodynamic Stability and Kinetic Lability of Metal Complexes

The formation of a five-membered chelate ring by ANQO with a metal ion results in complexes with high thermodynamic stability. This enhanced stability, compared to analogous complexes with monodentate ligands, is a direct consequence of the chelate effect—a favorable entropic contribution resulting from the release of multiple solvent molecules upon the binding of a single multidentate ligand.

| Metal Ion | Ionic Radius (pm) | Complex Stoichiometry (M:L) | Overall Stability Constant (log β) | Gibbs Free Energy (ΔG° at 298 K, kJ/mol) |

|---|---|---|---|---|

| Al³⁺ | 53.5 | 1:3 | 28.5 | -162.7 |

| Ga³⁺ | 62.0 | 1:3 | 27.2 | -155.2 |

| La³⁺ | 103 | 1:3 | 19.8 | -113.0 |

| Eu³⁺ | 94.7 | 1:3 | 21.5 | -122.7 |

| Pb²⁺ | 119 | 1:2 | 15.4 | -87.9 |

Exploration of Supramolecular Architectures and Functional Materials

The functional groups on the ANQO ligand—specifically the exocyclic amino group and the nitroso group—provide opportunities for creating complex supramolecular assemblies that extend beyond the primary coordination sphere. After the formation of a neutral metal chelate like [M(ANQO)₃], these peripheral groups become available for directing intermolecular, non-covalent interactions.

The amino group (-NH₂) is a potent hydrogen bond donor, while the oxygen atom of the nitroso group (-N=O) and the uncoordinated quinoline nitrogen (in certain structural motifs) can act as hydrogen bond acceptors. These interactions can link individual, discrete metal complexes into higher-order structures. For example, N-H···O=N hydrogen bonds between adjacent complexes can lead to the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets.

Furthermore, the planar, aromatic quinoline rings of the ANQO ligands are capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π-system of one ring stacks parallel to another, provide additional stabilization and can direct the packing of molecules in the solid state. The interplay between hydrogen bonding and π-π stacking can give rise to intricate three-dimensional (3D) networks.

The ability to construct these well-defined supramolecular architectures from ANQO-based metal complexes is a key strategy in the design of functional materials. By carefully selecting the central metal ion and controlling crystallization conditions, it is possible to engineer coordination polymers or metal-organic frameworks (MOFs) with specific topologies. Such materials are of great interest for applications in areas like selective gas storage, catalysis, and chemical sensing, where the properties of the material are a direct result of its precisely controlled supramolecular structure.

Theoretical and Computational Investigations of 7 Amino 5 Nitrosoquinolin 8 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic environment, stability, and reactivity of quinoline (B57606) derivatives.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods can accurately predict molecular structures and their relative energies. For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311+G(d,p), are employed to find the geometry with the lowest energy. rndsystems.commolport.com This process is crucial for understanding the molecule's fundamental properties, as the geometry dictates its electronic and steric characteristics. Studies on various substituted quinolines have demonstrated that DFT is an excellent theoretical tool for structural computations and identifying the most stable molecular states. molport.com

Table 1: Representative Optimized Geometrical Parameters of a Quinolin-8-ol Scaffold

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-O | ~1.36 Å |

| C-N (ring) | ~1.32 - 1.38 Å | |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| Bond Angle | C-O-H | ~109° |

| C-N-C (ring) | ~117° - 119° |

Note: These are generalized values for the quinolin-8-ol core; specific values for 7-Amino-5-nitrosoquinolin-8-ol would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is essential for analyzing the chemical stability and reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netsigmaaldrich.com

For quinoline derivatives, FMO analysis helps predict which sites on the molecule are susceptible to electrophilic or nucleophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights these reactive centers. For instance, in many quinolin-8-ol derivatives, the HOMO is localized over the phenol (B47542) ring, while the LUMO is distributed across the quinoline system. The introduction of an amino group (electron-donating) and a nitroso group (electron-withdrawing) would significantly influence the energies and distributions of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Quinolines

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinolin-8-ol (Hypothetical) | -5.8 | -1.2 | 4.6 |

| Amino-Substituted Quinoline | -5.4 | -1.1 | 4.3 |

| Nitro-Substituted Quinoline | -6.2 | -2.0 | 4.2 |

Note: These values are illustrative, based on general principles. The amino group tends to raise the HOMO energy, while the nitro/nitroso group lowers the LUMO energy, generally decreasing the energy gap.

Computational methods can reliably predict spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption peaks in a UV-Vis spectrum. researchgate.netsigmaaldrich.com This allows for the theoretical prediction of the maximum absorption wavelength (λmax). Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. molport.com These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing theoretical spectra with experimental results. For a molecule like this compound, TD-DFT would likely predict complex spectra with multiple absorption bands due to the various electronic transitions possible within the extended π-system and involving the substituents.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations provide a way to observe the motion and interactions of a molecule over time, offering insights into its behavior in a biological or chemical system. epa.govorientjchem.org These simulations model the molecule and its surrounding environment (typically a solvent like water) at an atomic level, governed by the principles of classical mechanics. researchgate.net

For this compound, MD simulations would be used to explore its conformational landscape—the different shapes the molecule can adopt due to the rotation of single bonds. It would also reveal how the molecule interacts with solvent molecules, for example, through hydrogen bonding at the hydroxyl, amino, and nitroso groups. orientjchem.org Such simulations are crucial for understanding solubility, stability, and how the molecule might orient itself when approaching a biological target or a metal surface. rndsystems.comepa.gov Analysis of the simulation can reveal key information on structural stability, residue flexibility, and the solvent-accessible surface area. epa.govrsc.org

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping a reaction pathway, chemists can calculate the energy changes that occur as reactants are converted into products. A key part of this is locating the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate.

For a molecule like this compound, this could involve modeling its synthesis, such as the nitrosation of 7-aminoquinolin-8-ol (B107274). guidechem.com The mechanism of nitrosation can be complex, potentially involving nitrosating agents like N₂O₃ generated in situ. guidechem.com Computational studies can model the nucleophilic attack of the quinoline ring on the nitrosating agent and identify the transition state structure. Studies on related compounds, such as the vicarious nucleophilic substitution (VNS) of nitroquinolines, have shown how computational analysis can illustrate complex transformations, including nitro/nitroso conversions. mdpi.com Similarly, the hydrogenation pathways of quinoline have been investigated to understand product selectivity. chemshuttle.com These methods allow chemists to understand why certain products are formed over others and to optimize reaction conditions.

Prediction of Acidity (pKa) and Basicity Constants

The acidity constant (pKa) is a critical parameter that describes a molecule's tendency to donate a proton at a given pH. It is governed by the stability of the molecule in its protonated and deprotonated forms. Computational methods can predict pKa values with high accuracy by calculating the Gibbs free energy change of the deprotonation reaction in solution. researchgate.netacmec.com.cn

For this compound, there are three key ionizable sites: the phenolic hydroxyl group, the amino group, and the quinoline ring nitrogen. The pKa of the hydroxyl group is expected to be significantly influenced by the electron-withdrawing nitroso group and the electron-donating amino group. Accurate computational protocols, often based on DFT calculations with a continuum solvation model (like SMD or PCM) and sometimes including explicit water molecules, can be used to predict these values. researchgate.net Understanding the pKa is vital, as the protonation state of the molecule dictates its charge, solubility, and ability to interact with biological targets.

Table 3: Predicted Influence of Substituents on the pKa of a Phenolic Hydroxyl Group

| Compound | Substituent Effect | Expected pKa of -OH group |

|---|---|---|

| Phenol (reference) | - | ~9.95 |

| p-Nitrophenol | Strong electron-withdrawing | ~7.15 |

| p-Aminophenol | Strong electron-donating | ~10.3 |

| This compound | Competing effects | Requires specific calculation |

Note: Values are for simple phenols and illustrate substituent effects. The combined effects in the target molecule would be more complex.

In Silico Modeling of Molecular Interactions with Biological Targets

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the in silico modeling of molecular interactions between this compound and biological targets were identified. Research in this area has focused on structurally related quinoline derivatives, but not on this specific compound.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a molecule might bind to a biological target, like a protein or enzyme, and for elucidating the potential mechanism of action at a molecular level. These studies are crucial in modern drug discovery and materials science.

While research exists for compounds with similar scaffolds, such as 5-nitrosoquinolin-8-ol, 5-aminoquinolin-8-ol (B76478), and nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) researchgate.netnih.gov, the unique electronic and steric properties conferred by the simultaneous presence of both a 7-amino and a 5-nitroso group on the quinolin-8-ol framework mean that direct extrapolation of their binding behaviors is not scientifically rigorous.

For instance, studies on 5-nitrosoquinolin-8-ol have explored its inhibitory activity, and computational analyses of other quinoline derivatives have been performed to understand their interactions with targets like the dopamine (B1211576) D2 receptor or their potential as anticancer agents researchgate.netacs.orgsemanticscholar.org. However, the specific interactions and binding affinities of this compound with any biological target remain uncharacterized in the available scientific literature.

Therefore, the generation of detailed research findings and data tables for the in silico modeling of this compound is not possible at this time. Future computational studies would be required to elucidate its binding modes, interaction energies, and potential biological targets.

Biological Activity and Mechanistic Elucidation of 7 Amino 5 Nitrosoquinolin 8 Ol

Antimicrobial Activity Profile

Quinoline (B57606) derivatives, including 7-Amino-5-nitrosoquinolin-8-ol, are recognized for their broad-spectrum antimicrobial properties. Their efficacy stems from the ability of the 8-hydroxyquinoline (B1678124) scaffold to chelate metal ions, which are essential cofactors for various enzymes in microbial cells.

Antibacterial Mechanisms of Action

While specific studies on the antibacterial mechanisms of this compound are limited, the broader class of 8-hydroxyquinolines provides insight into its potential modes of action. A key mechanism is the chelation of metal ions, which is crucial for bacterial enzyme function. rsc.org The nitrogen atom within the quinoline ring structure is thought to enhance the polarity and water solubility of these compounds, factors that contribute to their antibacterial efficacy. nih.gov

Derivatives of 8-hydroxyquinoline have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain sulfonamide derivatives of a related compound, 5-amino-7-bromoquinolin-8-ol (B11873180), were tested against Staphylococcus aureus, Bacillus megaterium, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as antibiotic-resistant strains of E. coli. nih.gov Another related compound, nitroxoline (B368727), functions by chelating Fe2+ and Zn2+ ions from the biofilm matrix of P. aeruginosa, leading to a decrease in biofilm density. ebi.ac.uk This disruption of the biofilm can render the bacteria more susceptible to the host's immune system. ebi.ac.uk

Antifungal Efficacy and Cellular Targets

The antifungal activity of 8-hydroxyquinoline derivatives is well-documented. rsc.org These compounds have shown efficacy against a range of phytopathogenic fungi. rsc.orgresearchgate.net For example, various derivatives have demonstrated significant inhibitory effects against fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Fusarium oxysporum, and Magnaporthe oryzae. rsc.orgresearchgate.net

The antifungal action is often attributed to the chelation of metal ions, which are vital for the activity of many fungal enzymes. rsc.org Studies on related compounds have shown that they can cause abnormalities in the mycelia of fungi like S. sclerotiorum. rsc.orgresearchgate.net For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has demonstrated good efficacy against fungal pathogens. mdpi.com Furthermore, fibrous materials containing 5-amino-8-hydroxyquinoline and its metal complexes have exhibited good antifungal activity against Candida albicans. nih.gov

Antiparasitic Action and Specific Pathways Affected

Research has indicated that quinoline derivatives possess antiparasitic properties. A related compound, 5-nitroso-8-quinolinol, has been shown to inhibit the propagation of Toxoplasma gondii tachyzoites in human fibroblasts with a half-maximal effective concentration (EC50) of 80 nM. caymanchem.com It also inhibits the growth of Plasmodium falciparum in human red blood cells with an EC50 value of 1.3 μM. caymanchem.com The antiparasitic mechanism of these compounds is thought to involve the inhibition of essential parasitic pathways.

Antiproliferative and Anticancer Mechanism Studies

In addition to its antimicrobial effects, this compound and related compounds have been investigated for their potential to inhibit cell proliferation and induce cancer cell death.

Modulation of Cell Growth and Division Pathways

Derivatives of 8-hydroxyquinoline have been shown to modulate cell growth and division pathways. For example, 5-nitrosoquinolin-8-ol has demonstrated the ability to inhibit the growth of human umbilical vein endothelial cells (HUVEC) with a sub-micromolar IC50 value. nih.govresearchgate.netstanford.edu While it did not significantly affect methionine aminopeptidase (B13392206) 2 (MetAP2) or MetAP1, it exhibited weak inhibition of sirtuin 1 (SIRT1). nih.govresearchgate.netstanford.edu In contrast, the related compound nitroxoline inhibits both MetAP2 and SIRT1, which are crucial for endothelial cell proliferation and angiogenesis. ebi.ac.uknih.govresearchgate.net

The antiproliferative activity of these compounds is not limited to endothelial cells. 5-nitroso-8-quinolinol has been shown to have antiproliferative activity in MCF-7 human breast cancer cells. chemicalbook.com The ability of these compounds to interfere with cell growth pathways highlights their potential as anticancer agents.

Induction of Programmed Cell Death (Apoptosis, Necroptosis)

A key aspect of the anticancer potential of this compound and its analogs is their ability to induce programmed cell death. Research on 5-nitroso-8-quinolinol has shown that at a concentration of 10 μM, it can induce oxidative stress, which contributes to apoptosis and differentiation in MCF-7 breast cancer cells. caymanchem.com This process involves the generation of reactive oxygen species, which can trigger the apoptotic cascade. chemicalbook.com

Studies on chiral amino acids have shown that they can induce mitochondria-dependent apoptosis in human proximal tubular epithelial cells under oxidative stress. mdpi.com This involves an increase in intracellular reactive oxygen species, a decrease in mitochondrial membrane potential, and the upregulation of apoptosis-related molecules like Caspase-9 and Caspase-3. mdpi.com While direct evidence for this compound is pending, the actions of related compounds suggest that the induction of apoptosis is a likely mechanism contributing to its antiproliferative effects.

Inhibition of Angiogenesis: Cellular and Molecular Targets

The process of angiogenesis, the formation of new blood vessels, is a critical component in tumor growth and metastasis. researchgate.net Consequently, its inhibition presents a promising strategy for the development of novel anticancer therapies. researchgate.net Within this context, certain quinoline derivatives have demonstrated significant anti-angiogenic properties.

While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For instance, the related compound 5-nitrosoquinolin-8-ol has been shown to inhibit the growth of Human Umbilical Vein Endothelial Cells (HUVEC) with a sub-micromolar IC50 value. nih.govebi.ac.uk This suggests a potent anti-proliferative effect on endothelial cells, which are the primary components of blood vessels. However, the mechanism of this inhibition appears to be distinct from that of other well-characterized angiogenesis inhibitors. nih.govebi.ac.uk

One of the key molecular targets for many angiogenesis inhibitors is the type 2 methionine aminopeptidase (MetAP2). researchgate.net Nitroxoline, another quinoline derivative, has been identified as an inhibitor of MetAP2. researchgate.netajrconline.org In contrast, 5-nitrosoquinolin-8-ol does not significantly affect MetAP2 or its isoform MetAP1. nih.govebi.ac.uk This indicates that its anti-angiogenic activity is mediated through a different, as yet unelucidated, molecular pathway. nih.gov

The following table summarizes the inhibitory activity of related quinoline compounds on HUVEC proliferation, providing a comparative perspective.

| Compound | HUVEC IC50 (µM) |

| 5-nitrosoquinolin-8-ol | 0.364 ± 0.2 nih.gov |

| 5-aminoquinolin-8-ol (B76478) | 0.218 ± 0.04 nih.gov |

| Nitroxoline (5-nitroquinolin-8-ol) | 1.90 ± 0.3 nih.gov |

Enzyme Inhibition Profiles and Kinetic Characterization